

# An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-chlorooxazole-4-carboxylate

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## Abstract

**Ethyl 2-chlorooxazole-4-carboxylate** is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functionality at the 4-position of the oxazole ring, render it a versatile intermediate for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions for the generation of novel substituted oxazoles.

## Chemical Structure and Properties

**Ethyl 2-chlorooxazole-4-carboxylate** is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. The presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl carboxylate group at the C4 position significantly influences the reactivity of the oxazole ring.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for **Ethyl 2-chlorooxazole-4-carboxylate**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO <sub>3</sub>	[1]
Molecular Weight	175.57 g/mol	[2]
CAS Number	460081-18-9	[3]
Appearance	White to off-white solid	[4]
Storage	Store at 0-8°C	[4]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 8.28 (s, 1H, oxazole H-5), 4.48 (q, J=7.1 Hz, 2H, - OCH <sub>2</sub> CH <sub>3</sub> ), 1.47 (t, J=7.1 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )	[5]
Mass Spectrum (ESI+)	m/z 176/177 [M+H] <sup>+</sup>	[5]

## Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

The most common and efficient synthesis of **ethyl 2-chlorooxazole-4-carboxylate** involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

### Experimental Protocol: Synthesis from Ethyl 2-aminooxazole-4-carboxylate[5]

Materials:

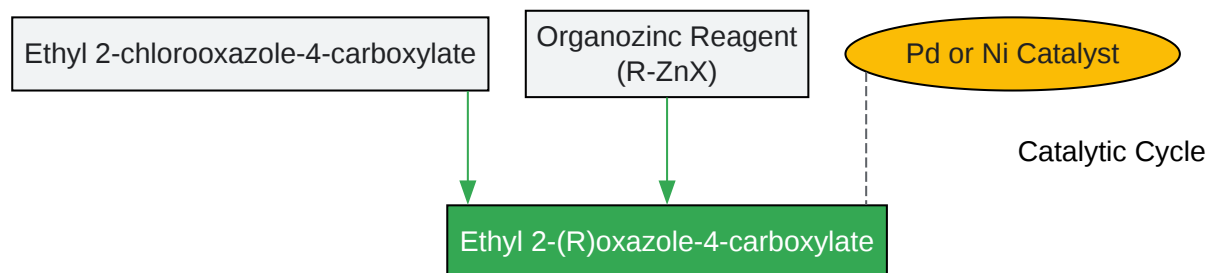
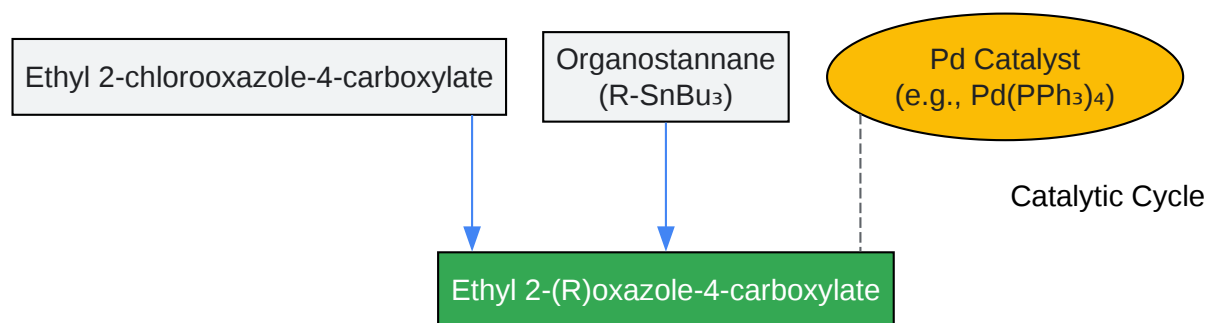
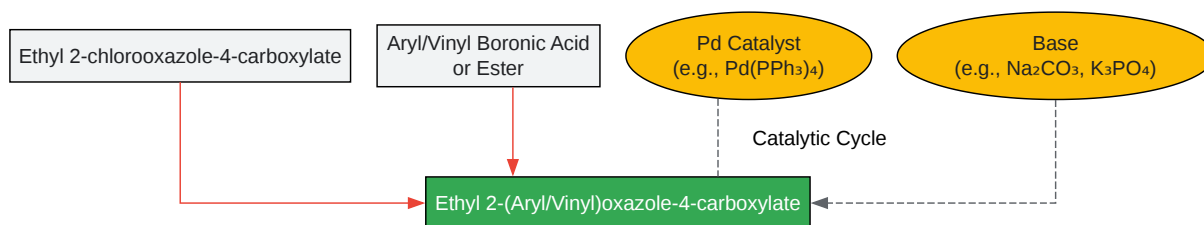
- Ethyl 2-aminooxazole-4-carboxylate
- Copper(I) chloride (CuCl)
- tert-Butyl nitrite
- Acetonitrile (anhydrous)
- Ethyl acetate

- Hexane
- Anhydrous magnesium sulfate
- Water

Procedure:

- To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.
- Heat the reaction mixture to 75 °C.
- Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.
- Continue stirring the mixture at 75 °C for an additional 30 minutes after the addition is complete.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
- Wash the organic layer with water (2 x 25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark oily solid.
- Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.
- Recrystallization from hexane affords **ethyl 2-chlorooxazole-4-carboxylate** as white needle-like crystals (1.27 g, 71% yield).

Diagram 1: Synthesis Workflow



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